molecular formula C18H20N2O B4866918 N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine

N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine

Cat. No.: B4866918
M. Wt: 280.4 g/mol
InChI Key: UTQMZLREKXTUTR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)10-11-19-12-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQMZLREKXTUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanamine Chain: The indole derivative is then reacted with a suitable alkylating agent to introduce the ethanamine chain. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the ethanamine chain. This can be achieved through a nucleophilic substitution reaction, where the ethanamine derivative reacts with a methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced ethanamine derivatives

    Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-ylmethyl)-2-phenylethanamine: Lacks the methoxy group, which may affect its biological activity and binding affinity.

    N-(1H-indol-3-ylmethyl)-2-(4-hydroxyphenyl)ethanamine: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological properties.

    N-(1H-indol-3-ylmethyl)-2-(4-chlorophenyl)ethanamine: Features a chloro group, which can influence its chemical reactivity and biological activity.

Uniqueness

N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and binding interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)ethanamine
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